4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one
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Overview
Description
4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a diazepine ring. The presence of a chlorine atom and a methylthio group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aminobenzophenone with a chlorinating agent followed by cyclization can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods allow for efficient and scalable production, ensuring high yield and purity. The use of advanced reactors and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS) or iodine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: N-bromosuccinimide (NBS), iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For instance, it may act as an inhibitor of certain kinases or proteases, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects.
Midazolam: A short-acting benzodiazepine with sedative and anxiolytic properties.
Uniqueness
4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one is unique due to its specific structural features, such as the presence of a chlorine atom and a methylthio group. These modifications can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C8H9ClN4OS |
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Molecular Weight |
244.70 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-6,7,8,9-tetrahydropyrimido[4,5-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C8H9ClN4OS/c1-15-8-12-5(9)4-6(13-8)10-2-3-11-7(4)14/h2-3H2,1H3,(H,11,14)(H,10,12,13) |
InChI Key |
KQIUYOONVVCUOW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=O)NCCN2)C(=N1)Cl |
Origin of Product |
United States |
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